N~1~-{3-CHLORO-4-[4-(2-FURYLCARBONYL)PIPERAZINO]PHENYL}-2,3,4,5,6-PENTAFLUOROBENZAMIDE
Overview
Description
N~1~-{3-CHLORO-4-[4-(2-FURYLCARBONYL)PIPERAZINO]PHENYL}-2,3,4,5,6-PENTAFLUOROBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group, a piperazine ring, and a pentafluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{3-CHLORO-4-[4-(2-FURYLCARBONYL)PIPERAZINO]PHENYL}-2,3,4,5,6-PENTAFLUOROBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-4-nitrophenylamine with 2-furylcarbonyl chloride to form an intermediate, which is then reacted with piperazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N~1~-{3-CHLORO-4-[4-(2-FURYLCARBONYL)PIPERAZINO]PHENYL}-2,3,4,5,6-PENTAFLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of the chlorine atom with other functional groups.
Scientific Research Applications
N~1~-{3-CHLORO-4-[4-(2-FURYLCARBONYL)PIPERAZINO]PHENYL}-2,3,4,5,6-PENTAFLUOROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-{3-CHLORO-4-[4-(2-FURYLCARBONYL)PIPERAZINO]PHENYL}-2,3,4,5,6-PENTAFLUOROBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorinated phenyl derivatives and piperazine-containing molecules. Examples include:
- N’2-(2-furylcarbonyl)-3-chloro-4-methylthiophene-2-carbohydrazide
- Other pentafluorobenzamide derivatives
Uniqueness
N~1~-{3-CHLORO-4-[4-(2-FURYLCARBONYL)PIPERAZINO]PHENYL}-2,3,4,5,6-PENTAFLUOROBENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2,3,4,5,6-pentafluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF5N3O3/c23-12-10-11(29-21(32)15-16(24)18(26)20(28)19(27)17(15)25)3-4-13(12)30-5-7-31(8-6-30)22(33)14-2-1-9-34-14/h1-4,9-10H,5-8H2,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPVOQLJHWLOIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)Cl)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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